molecular formula C8H7F2NO2 B582024 (6-Amino-2,3-difluorophenyl)acetic acid CAS No. 887585-05-9

(6-Amino-2,3-difluorophenyl)acetic acid

Cat. No. B582024
M. Wt: 187.146
InChI Key: NOFDHMCJUZZSIV-UHFFFAOYSA-N
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Description

“(6-Amino-2,3-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 887585-05-9 . It has a molecular weight of 187.15 and its IUPAC name is (6-amino-2,3-difluorophenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “(6-Amino-2,3-difluorophenyl)acetic acid” is 1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(6-Amino-2,3-difluorophenyl)acetic acid” is a solid at room temperature . It has a molecular weight of 187.14 . The compound’s density is 1.4±0.1 g/cm3, and it has a boiling point of 258.1±25.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Research on Related Compounds and Methodologies

  • Antimicrobial and Toxicological Studies : Studies on compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and their toxicology, mutagenicity, and environmental impact offer insights into how similar compounds like (6-Amino-2,3-difluorophenyl)acetic acid could be analyzed for potential environmental and health-related applications. The research emphasizes the importance of understanding the toxicological profiles of chemical compounds used in agriculture and their impact on non-target species (Zuanazzi et al., 2020).

  • Pharmacological Applications : The study of N-acetylcysteine (NAC) in psychiatric disorders showcases the therapeutic potential of acetylated amino acids. This suggests that compounds like (6-Amino-2,3-difluorophenyl)acetic acid could potentially be explored for pharmacological applications, given their structural similarities to other active amino acids (Dean et al., 2011).

  • Biotechnological and Biomedical Research : Research on acetic acid-induced cell death in yeasts and its regulatory mechanisms provides a model for studying cellular responses to chemical stressors. This kind of research could be applicable to understanding how (6-Amino-2,3-difluorophenyl)acetic acid interacts at the cellular level, potentially offering insights into its biotechnological or biomedical applications (Chaves et al., 2021).

  • Chemical and Physicochemical Studies : Studies on the spin label amino acid TOAC and its applications in peptides highlight the significance of amino acids in biochemical research, particularly in analyzing peptide structure and dynamics. This underscores the potential of (6-Amino-2,3-difluorophenyl)acetic acid in contributing to the understanding of peptide and protein chemistry (Schreier et al., 2012).

Safety And Hazards

“(6-Amino-2,3-difluorophenyl)acetic acid” is associated with several hazard statements, including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(6-amino-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDHMCJUZZSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283549
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-2,3-difluorophenyl)acetic acid

CAS RN

887585-05-9
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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